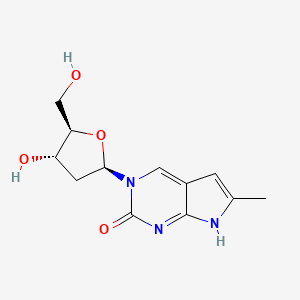

N-Pyrrolo-2'-deoxycytidine

説明

特性

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPZKUERWKZCL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CN(C(=O)N=C2N1)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

Furano-dT undergoes ring expansion when exposed to ammonium hydroxide (NH₄OH) at room temperature. The furan ring’s oxygen atom is replaced by an amino group, forming the pyrrolo-dC structure (Figure 1). Key steps include:

-

Phosphoramidite Incorporation : Furano-dT-CE phosphoramidite (7) is incorporated into oligonucleotides using standard solid-phase synthesis.

-

Cleavage and Deprotection : Treatment with 28–30% NH₄OH at 55°C for 4–6 hours cleaves the oligonucleotide from the solid support while simultaneously converting furano-dT to pyrrolo-dC.

-

Purification : Reverse-phase HPLC isolates the pyrrolo-dC-containing oligonucleotide, with yields exceeding 85% for short sequences.

Table 1: Optimization of Furano-dT Conversion

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| NH₄OH Concentration | 28–30% | Maximizes conversion |

| Temperature | 55°C | Prevents side reactions |

| Reaction Time | 4–6 hours | Balances speed and completeness |

Challenges and Solutions

-

Iodine Sensitivity : Strong iodine oxidizers (>0.02 M) degrade pyrrolo-dC during synthesis. Modern protocols use 0.02 M iodine to avoid decomposition.

-

Deprotection Side Reactions : Early methods using tetrahydrofuran (THF) with t-butylammonium fluoride (TBAF) caused thymidine glycol decomposition. Switching to triethylamine trihydrofluoride (TEA·3HF) at 40°C improved stability.

Alternative Routes from 2'-Deoxycytidine Derivatives

Patent WO2001034618A2 outlines strategies for 2'-deoxy-L-nucleosides, adaptable to pyrrolo-dC synthesis.

Epimerization of β-D-Nucleosides

-

Starting Material : β-D-2'-deoxycytidine is treated with a chiral catalyst (e.g., Rhodium(II) acetate) to invert the sugar configuration.

-

Pyrrolo Functionalization : The L-configured intermediate undergoes Pd-catalyzed cross-coupling with pyrrole derivatives.

-

Deprotection : Acidic hydrolysis removes acetyl or silyl protecting groups, yielding pyrrolo-dC.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Furano-dT Conversion | Furano-dT | 85–90 | ≥95% |

| Phosphoramidite | Pyrrolo-dC-CE | 92–95 | ≥98% |

| Epimerization | β-D-Cytidine | 70–75 | ≥90% |

Structural and Functional Characterization

Fluorescence Properties

Pyrrolo-dC exhibits excitation/emission maxima at 360/440 nm, making it ideal for Förster resonance energy transfer (FRET) studies. Quantum yield (Φ) measurements show Φ = 0.42 in single-stranded DNA vs. Φ = 0.18 in duplexes, enabling real-time monitoring of hybridization.

Polymerase Compatibility

-

Taq Polymerase : Incorporates pyrrolo-dCTP opposite dG with 90% efficiency relative to natural dCTP.

-

T7 RNA Polymerase : Stalling experiments reveal a two-fold fluorescence increase during transcription bubble formation, enabling single-base resolution studies.

Challenges in Large-Scale Production

-

Cost of Phosphoramidites : Pyrrolo-dC-CE phosphoramidite remains expensive (~$1,200/mmol), limiting bulk applications.

-

Stereochemical Purity : Epimerization methods often yield racemic mixtures, requiring chiral HPLC for resolution.

-

Stability in Aqueous Solutions : Pyrrolo-dC degrades at pH > 9.0, necessitating storage in neutral buffers at –20°C .

化学反応の分析

Types of Reactions: N-Pyrrolo-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of N-Pyrrolo-2’-deoxycytidine, which can be used for further research and development .

科学的研究の応用

Antiviral Applications

N-Pyrrolo-2'-deoxycytidine has been studied for its antiviral properties, particularly against human cytomegalovirus (HCMV). In vitro studies have demonstrated that this compound can inhibit viral replication by interfering with DNA synthesis. For instance, ribosyl and deoxyribosyl derivatives of pyrrolo[2,3-d]pyrimidines were evaluated for their activity against HCMV, revealing selective antiviral effects with therapeutic indexes ranging from 2 to 40, indicating a favorable balance between antiviral activity and cytotoxicity .

Anticancer Properties

The compound exhibits promising anticancer activity across various cancer cell lines. Notably, recent studies have highlighted its ability to induce apoptosis in HepG2 liver cancer cells. Mechanistic investigations showed that this compound could cause cell cycle arrest and increase the expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. The IC50 values for these effects ranged from 29 to 59 µM in different cancer cell lines, demonstrating its potential as a multi-targeted kinase inhibitor .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5k | HepG2 | 40 - 204 | Induces apoptosis via caspase-3 activation |

| 5e | MDA-MB-231 | 29 | Cell cycle arrest; pro-apoptotic protein upregulation |

| 5h | A549 | 59 | Inhibition of cell growth through DNA synthesis blockade |

Mechanistic Studies

In-depth mechanistic studies have revealed that this compound acts by inducing apoptosis through specific pathways. For example, flow cytometry analyses showed alterations in cell cycle distribution after treatment with this compound, indicating its role in modulating cellular processes critical for cancer progression . Additionally, molecular docking studies suggest that it may interact similarly to established tyrosine kinase inhibitors, enhancing its potential as a therapeutic agent .

Potential for Combination Therapies

Given its mechanism of action, this compound may be suitable for combination therapies with other anticancer agents. The synergistic effects observed in preliminary studies suggest that combining this compound with other chemotherapeutics could enhance efficacy while minimizing resistance development .

作用機序

N-Pyrrolo-2’-deoxycytidine exerts its effects by binding to DNA and preventing replication. It interferes with the binding of the enzyme polymerase to the template strand, leading to the denaturation of the complementary strand and blocking DNA elongation. This mechanism is particularly effective against sequences that are unpaired in duplexes, such as single-stranded telomeres .

類似化合物との比較

2’-Deoxycytidine: A naturally occurring nucleoside found in DNA, used in various research applications.

Pyrrole and Pyrrolidine Analogs: These compounds have diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities.

Uniqueness: N-Pyrrolo-2’-deoxycytidine is unique due to its specific binding to DNA and its ability to inhibit DNA replication in pathogens. This makes it a valuable tool in both research and potential therapeutic applications .

生物活性

N-Pyrrolo-2'-deoxycytidine (also known as pyrrolo-dC) is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by a pyrrolo ring fused to the cytidine structure. This modification enhances its interaction with nucleic acid targets, allowing it to act as an effective inhibitor of nucleic acid synthesis. The compound is metabolized intracellularly to its triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA, leading to chain termination during replication .

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. For instance, it has been shown to inhibit the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism involves the inhibition of viral DNA synthesis, as evidenced by quantitative assays measuring viral load reduction in infected cell lines .

Case Study: Inhibition of HSV

In a study involving HSV-infected Vero cells, this compound demonstrated an IC50 value of approximately 0.5 µM, indicating potent antiviral activity. The compound's effectiveness was attributed to its ability to be phosphorylated by cellular kinases, converting it into its active triphosphate form which then interfered with viral DNA polymerase activity .

Anticancer Activity

This compound also shows promise as an anticancer agent. Its antiproliferative effects have been evaluated in various cancer cell lines, including those derived from breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers.

Data Table: Antiproliferative Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.075 | Inhibition of DNA synthesis |

| A549 | 0.069 | Induction of apoptosis |

| HepG2 | 0.058 | Cell cycle arrest at G1 phase |

The IC50 values indicate that this compound is particularly effective against MDA-MB-231 cells, suggesting a potential role in breast cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that alterations in the pyrrolo ring or the sugar moiety can significantly enhance or diminish its biological efficacy.

Key Findings on SAR

- Pyrrolo Ring Substituents : Substituents on the pyrrolo ring can modulate binding affinity to nucleic acid targets.

- Sugar Modifications : Variations in the sugar component can affect cellular uptake and phosphorylation efficiency.

- Fluorination Effects : Introducing fluorine atoms has been linked to increased stability and improved biological activity .

Q & A

Q. What are the recommended synthetic methodologies for N-Pyrrolo-2'-deoxycytidine derivatives?

- Methodological Answer : Synthesis typically involves derivatizing the 2'-deoxycytidine base at the N4 position with pyrrolidine-based substituents. A validated approach includes using alkylation or acylation reactions under anhydrous conditions, followed by purification via reverse-phase HPLC. For example, N4-dodecyl derivatives are synthesized using dodecyl bromide in DMF with K₂CO₃ as a base, yielding ~70% purity, which is further refined via silica gel chromatography . Key challenges include avoiding hydrolysis of the glycosidic bond during reaction optimization.

Q. How is the purity and stability of this compound validated in experimental settings?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254–280 nm) and a C18 column, eluting with a gradient of acetonitrile/ammonium acetate buffer. Stability studies involve storing the compound at −80°C in amber vials under nitrogen to prevent oxidation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor breakdown products like free deoxycytidine or pyrrolidine derivatives .

Q. What analytical techniques are used to confirm the structural integrity of modified deoxycytidine analogs?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying substitution patterns. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, with deviations >0.1 Da indicating impurities. For example, the 3'-amino group in SOV4 derivatives is confirmed via ¹H-NMR δ 6.8–7.2 ppm (aromatic protons) and ESI-MS [M+H]+ = 398.2 .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vitro cellular uptake studies?

- Methodological Answer : Solubility challenges arise from the hydrophobic pyrrolidine moiety. Strategies include:

- Using co-solvents like DMSO (≤1% v/v) in cell culture media.

- Formulating liposomal nanoparticles (e.g., PEGylated lipids) to enhance aqueous dispersion.

- Measuring solubility via shake-flask method (pH 7.4 PBS) with LC-MS quantification. Reported logP values >2.5 indicate poor solubility, requiring formulation adjustments .

Q. What experimental designs are recommended to evaluate the DNA-demethylating activity of this compound analogs?

- Methodological Answer :

- In vitro : Treat cancer cell lines (e.g., A549, HCT-116) with 1–10 µM compound for 72 hours. Quantify global DNA methylation via HPLC (e.g., %mC = [5-methyl-2'-deoxycytidine]/[total deoxycytidine] × 100) .

- In vivo : Use xenograft models (e.g., nude mice) with daily intraperitoneal dosing (5–20 mg/kg). Validate demethylation via pyrosequencing of CpG islands in tumor suppressor genes (e.g., GPX3, CDKN2A) .

Q. How should researchers address contradictions in reported enzymatic inhibition data for deoxycytidine kinase (dCK)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:

- Recombinant dCK (≥95% purity) and [³H]-deoxycytidine as substrate.

- IC₅₀ determination via Michaelis-Menten kinetics (Km = 2–5 µM for dCK).

- Cross-validate with orthogonal assays (e.g., radiometric vs. fluorescence-based) .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀/IC₅₀ with 95% confidence intervals. For synergy studies (e.g., with gemcitabine), apply the Chou-Talalay combination index (CI <1 indicates synergy) .

Q. How can researchers validate the specificity of this compound interactions with epigenetic regulators?

- Methodological Answer :

- CRISPR/Cas9 knockout : Generate DNMT1/DNMT3A-deficient cell lines to confirm target dependency.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to recombinant DNMTs.

- ChIP-seq : Assess compound-induced changes in DNA-methyltransferase occupancy at gene promoters .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。